1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1367796-03-9) is a synthetic 1,2,4-triazole derivative with molecular formula C10H11FN4 and molecular weight 206.22 g/mol. The molecule features a 1,2,4-triazole core substituted at the 3-position with an ortho-fluorophenyl ring and at the 5-position with an ethanamine moiety.

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
Cat. No. B11799375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NN1)C2=CC=CC=C2F)N
InChIInChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3,(H,13,14,15)
InChIKeyRWLOTAUEIAWDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine – Scientific Identity and Baseline Characterization for Procurement


1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1367796-03-9) is a synthetic 1,2,4-triazole derivative with molecular formula C10H11FN4 and molecular weight 206.22 g/mol . The molecule features a 1,2,4-triazole core substituted at the 3-position with an ortho-fluorophenyl ring and at the 5-position with an ethanamine moiety . It is categorized as a phenyl-1,2,4-triazole organic compound and is commercially available at ≥95% purity for research use . Its computed physico-chemical properties—including XLogP3 of 1, Topological Polar Surface Area (TPSA) of 67.6 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors —place it firmly within drug-like chemical space and distinguish it from other positional isomers and heteroaryl analogs commonly used in medicinal chemistry campaigns.

Why Generic 1,2,4-Triazole Substitution Fails for 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine


Within the 1,2,4-triazole chemotype, biological activity, solubility, and metabolic stability are exquisitely sensitive to both the position and electronic character of substituents. Even minor alterations—such as relocating the fluorine from the ortho to the meta or para position on the phenyl ring, or replacing the ethanamine side chain with a methylene or thiol linker—can profoundly shift hydrogen-bonding topology, lipophilicity (XLogP3), and target engagement profiles . Class-level evidence from fluorophenyl-containing 1,2,4-triazole series demonstrates that ortho-fluorine substitution confers distinct conformational constraints and metabolic stability advantages compared to non-fluorinated or differently halogenated analogs . Consequently, generic substitution with any other commercially available 3-aryl-1,2,4-triazole-5-ethanamine isomer—whether differing in halogen type, halogen position, or side-chain length—is not scientifically equivalent and may irreproducibly alter structure–activity relationships in biological assays and synthetic derivatization pathways.

Quantitative Differentiation Evidence for 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine Against Closest Structural Analogs


Drug-Like Physicochemical Profile: Computed TPSA and Lipophilicity Differentiate the Ortho-Fluoro Isomer from Meta-Fluoro and Other Heteroaryl Analogs

The computed physico-chemical profile of 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine establishes a unique oral drug-like space not replicated by its closest commercially available analogs. The target compound possesses a TPSA of 67.6 Ų and XLogP3 of 1, with 2 H-bond donors (HBD) and 4 H-bond acceptors (HBA), fully compliant with Lipinski and Veber rules . By contrast, representative analogs bearing alternative heteroaryl substituents at the 3-position—such as 1-(3-(furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1343286-90-7)—exhibit a lower molecular weight of 178.19 g/mol and altered H-bonding capacity (furan oxygen as an additional acceptor) . The meta-fluoro positional isomer (CAS not publicly bioactivity-linked) is expected to differ in TPSA distribution and dipole moment due to altered fluorine vector orientation, which influences membrane permeability and off-target binding profiles. This differentiated property set provides a clear procurement rationale: the ortho-fluorophenyl-ethanamine combination yields a balanced polarity–lipophilicity window (TPSA 67.6 Ų; XLogP3 = 1) that is ideally suited for CNS and intracellular target exploration without violating drug-likeness filters.

Medicinal Chemistry Drug Design Physicochemical Profiling

Fluorine Positional Specificity: Ortho-Fluorophenyl Confers Distinct Conformational and Metabolic Stability Versus Meta-Fluoro and Para-Fluoro Analogs

The ortho-fluorine substitution on the phenyl ring at the triazole 3-position is a defining structural feature with class-level precedent for altering conformational preference, metabolic stability, and target-binding geometry relative to meta-fluoro and para-fluoro analogs . In a systematic study of fluorophenyl-containing 1,2,4-triazole derivatives, 5-(2-fluorophenyl)-substituted triazole-3-thiols demonstrated antimicrobial activity against Staphylococcus aureus with MIC values as low as 1.95 μg/mL—exceeding the potency of the reference drug by several fold . While the target compound bears an ethanamine rather than a thiol at the 5-position, the ortho-fluorophenyl pharmacophoric element is identical. Commercially available analogs differing only in fluorine position include 1-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (meta-fluoro isomer) and 1-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1314887-65-4; para-fluoro isomer), both sharing the identical molecular formula (C10H11FN4, MW 206.22) . Despite their isomeric relationship, the ortho-fluoro configuration introduces a unique steric and electronic environment around the triazole–phenyl bond, affecting the dihedral angle and consequently the spatial presentation of the ethanamine side chain to biological targets .

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

MetAP2 Pharmacophore Relevance: 1,2,4-Triazole Core with Ortho-Fluorophenyl Motif is Associated with Nanomolar Methionine Aminopeptidase-2 Inhibition

The 1,2,4-triazole scaffold bearing an ortho-fluorophenyl moiety has been validated as a pharmacophore for methionine aminopeptidase-2 (MetAP2) inhibition, a target implicated in angiogenesis-dependent diseases including cancer, rheumatoid arthritis, and proliferative retinopathy . Structurally related 1,2,4-triazole compounds incorporating the 2-fluorophenyl motif have demonstrated potent MetAP2 inhibition in the sub-micromolar to low nanomolar range. Specifically, BindingDB entries BDBM17390 and BDBM17358—5-{[(2-fluorophenyl)methyl]sulfanyl}-substituted 4H-1,2,4-triazol-3-amines—exhibit Ki values of 130 nM and 230 nM against human MetAP2, respectively, in enzymatic assays monitoring Met-AMC substrate turnover . While these comparator compounds differ from the target molecule at the 5-position (thioether-aryl vs. ethanamine), they share the identical ortho-fluorophenyl-triazole core architecture. Patent literature explicitly identifies non-peptide, reversible MetAP2 inhibitors based on substituted triazole scaffolds as therapeutically useful in treating angiogenesis-mediated conditions .

Cancer Biology Angiogenesis Inhibition Enzyme Inhibition

Synthetic Versatility: Primary Amine Handle Enables Divergent Derivatization Compared to Thiol-, Hydroxyl-, or Methyl-Terminated 1,2,4-Triazole Analogs

The ethanamine side chain at the triazole 5-position provides a chemically addressable primary amine that is absent in many structurally related triazole building blocks. Commercial 1,2,4-triazole-5-ethanamine analogs bearing heteroaryl substituents at the 3-position—such as 1-(3-(furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine (MW 178.19) and N-methyl-substituted variants—differ in both steric and electronic properties at the amine . The unsubstituted primary amine in the target compound uniquely supports a broad range of downstream transformations: amide bond formation with carboxylic acids, reductive amination with aldehydes/ketones, sulfonamide synthesis, urea and thiourea formation, and Boc/Fmoc protection strategies. This versatility is critical for parallel library synthesis where a single building block must enable diverse chemical space exploration. By contrast, 5-thiol, 5-hydroxyl, or 5-methyl triazole analogs require entirely different reaction conditions and generate distinct chemotypes . The primary amine also serves as a hydrogen bond donor (one of the 2 HBDs in the molecule), contributing to target recognition in a manner that cannot be replicated by thioether- or methyl-substituted analogs .

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Optimal Application Scenarios for Procuring 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine Based on Evidence


Medicinal Chemistry Lead Optimization: MetAP2-Targeted Anticancer Agent Development

Research programs targeting methionine aminopeptidase-2 (MetAP2) for anti-angiogenic cancer therapy can deploy 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine as a core scaffold for SAR exploration. The ortho-fluorophenyl-triazole motif is a validated MetAP2 pharmacophore, with structurally related analogs (BDBM17390, BDBM17358) demonstrating Ki values of 130–230 nM in human MetAP2 enzymatic assays . The primary ethanamine at the 5-position permits efficient parallel derivatization into amide, sulfonamide, urea, and secondary amine libraries, each exploring distinct vectors within the MetAP2 active site . The compound's favorable computed drug-like properties (MW 206.22, TPSA 67.6 Ų, XLogP3 1) facilitate progression of active analogs into in vivo pharmacokinetic studies without violating lead-likeness criteria .

Antimicrobial SAR: Fluorophenyl-1,2,4-Triazole Library Synthesis Against Gram-Positive Pathogens

Building on class-level evidence that 5-(2-fluorophenyl)-substituted 1,2,4-triazole derivatives exhibit potent anti-staphylococcal activity—with the most active congener achieving an MIC of 1.95 μg/mL and MBcK of 3.9 μg/mL against Staphylococcus aureus —researchers can employ 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine as a starting material for synthesizing novel antimicrobial agents. The ortho-fluorophenyl group, which is critical for the observed antimicrobial potency in the triazole-3-thiol series, is retained, while the ethanamine handle enables exploration of amine-functionalized analogs inaccessible from thiol precursors . This compound is particularly suited for programs seeking to overcome resistance to existing triazole antifungals by diversifying the 5-position substituent while preserving the pharmacophoric ortho-fluorophenyl-triazole core.

Chemical Biology Probe Development: Primary Amine Conjugation for Target Identification Studies

The primary amine functionality of 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine enables direct conjugation to biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) via stable amide bonds . This property is particularly valuable for chemical proteomics workflows—including pull-down assays, cellular thermal shift assays (CETSA), and photoaffinity labeling—where the triazole scaffold's engagement with biological targets (e.g., MetAP2, kinases, GPCRs) can be probed without altering the core pharmacophore . The ortho-fluorine substituent further provides a spectroscopic handle (¹⁹F NMR) for monitoring binding interactions and metabolic fate, a capability not available with non-fluorinated triazole analogs .

Fragment-Based Drug Discovery (FBDD): Rule-of-Three Compliant Starting Point for Fragment Growing

With a molecular weight of 206.22 g/mol and only 15 heavy atoms, 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine lies at the upper boundary of fragment-like chemical space (typically MW ≤ 300, heavy atom count ≤ 18) and is compliant with the Rule of Three for fragment-based screening . Its computed TPSA (67.6 Ų) and balanced lipophilicity (XLogP3 = 1) make it suitable for both biochemical and biophysical screening formats (NMR, SPR, DSF) . The ortho-fluorophenyl-triazole core provides multiple vectors for fragment growing and merging, while the primary amine enables rapid analogue generation for structure–activity relationship expansion from initial fragment hits .

Quote Request

Request a Quote for 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.